molecular formula C6H9NO4 B14183372 (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 848084-56-0

(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B14183372
CAS No.: 848084-56-0
M. Wt: 159.14 g/mol
InChI Key: QVCLPRPWHFBMTQ-MRKVFDINSA-N
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Description

(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one is a complex organic compound with a unique bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and oxo groups. These functional groups contribute to its unique reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

848084-56-0

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C6H9NO4/c8-4-3-1-7-5(9)6(4,10)2-11-3/h3-4,8,10H,1-2H2,(H,7,9)/t3-,4+,6+/m0/s1

InChI Key

QVCLPRPWHFBMTQ-MRKVFDINSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@](CO2)(C(=O)N1)O)O

Canonical SMILES

C1C2C(C(CO2)(C(=O)N1)O)O

Origin of Product

United States

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